N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
Description
This compound features a tetrahydroquinoline scaffold modified with an isobutyryl group at the 1-position and a m-tolyl-substituted acetamide moiety at the 6-position. The m-tolyl group (meta-methylphenyl) and the isobutyryl-tetrahydroquinoline core differentiate it from related acetamide derivatives .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15(2)22(26)24-11-5-8-18-14-19(9-10-20(18)24)23-21(25)13-17-7-4-6-16(3)12-17/h4,6-7,9-10,12,14-15H,5,8,11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZWPAVHRAIMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a tetrahydroquinoline core, which is significant in various pharmacological contexts. The presence of the isobutyryl group and the m-tolyl acetamide moiety contributes to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Acylation : The isobutyryl group is introduced to the nitrogen atom of the tetrahydroquinoline.
- Substitution : The m-tolyl acetamide moiety is added through nucleophilic substitution reactions.
Anticonvulsant Properties
Research indicates that derivatives of tetrahydroquinoline compounds, including this compound, exhibit anticonvulsant activity . A study highlighted that similar compounds showed significant efficacy in a maximal electroshock seizure (MES) model in mice. The exact mechanisms underlying these effects remain to be fully elucidated but may involve modulation of neurotransmitter systems or ion channels.
Enzyme Inhibition
The compound's structural features suggest potential roles as enzyme inhibitors. Preliminary studies indicate that it may interact with various biological targets involved in disease pathways. For example, it has been implicated in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes treatment .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |
| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:
- Anticonvulsant Activity Study : A series of derivatives were tested for their anticonvulsant properties. Among them, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-benzamide exhibited potent effects in seizure models.
- Mechanistic Studies : Investigations into the binding affinity of this compound to various receptors have shown promising results that warrant further exploration into its therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aryl Acetamide Moiety
Table 1: Key Structural Variations in Acetamide Derivatives
- Meta vs. Para Substitutions: The target compound’s m-tolyl group differs from the 4-methoxyphenyl group in .
- Comparison with A-412997: Both share the m-tolyl acetamide moiety, but A-412997’s piperidine-pyridine core likely directs selectivity toward dopamine D4 receptors. The tetrahydroquinoline-isobutyryl scaffold in the target compound may alter receptor binding kinetics or selectivity .
Core Scaffold Modifications
- Tetrahydroquinoline vs. Piperidine-Pyridine (A-412997): The tetrahydroquinoline scaffold offers a rigid, planar structure that may improve binding to aromatic receptor pockets, whereas the piperidine-pyridine system in A-412997 introduces conformational flexibility, possibly affecting agonist efficacy at dopamine receptors .
- Isobutyryl vs. Acetyl Groups: describes a compound with a 1-acetyl group on tetrahydroquinoline. The isobutyryl group in the target compound adds steric bulk and lipophilicity, which could enhance membrane permeability but reduce metabolic stability compared to acetyl .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide?
Methodological Answer:
A modular synthesis approach can be adopted, inspired by analogous tetrahydroquinoline-acetamide compounds. For example:
Core Formation: React m-toluidine with 2-chloroacetyl chloride to form 2-chloro-N-(m-tolyl)acetamide .
Tetrahydroquinoline Functionalization: Introduce the isobutyryl group at the 1-position of the tetrahydroquinoline scaffold via acylation under reflux with isobutyryl chloride and a base (e.g., triethylamine).
Coupling: Use alkylation or amide bond-forming reactions to link the tetrahydroquinoline and acetamide moieties.
Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Validate purity via HPLC (>95%) and structural integrity via -NMR .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the m-tolyl group should appear as distinct multiplet signals .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ for : 363.2072).
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH) .
Advanced: How do structural modifications (e.g., substituents on the tetrahydroquinoline or acetamide moieties) influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Tetrahydroquinoline Core: The isobutyryl group at the 1-position may enhance metabolic stability compared to smaller acyl groups (e.g., acetyl) by reducing oxidative metabolism .
- m-Tolyl Acetamide: The meta-methyl group on the phenyl ring could improve target binding affinity by inducing conformational rigidity or hydrophobic interactions, as seen in analogous protease inhibitors (e.g., SmCD1 inhibitors with IC < 100 µM) .
- Experimental Design: Synthesize analogs with substituent variations (e.g., para-methyl, halogenated aryl) and evaluate potency in enzymatic assays (e.g., IC determination) and cellular models (e.g., EC for cytotoxicity) .
Advanced: How can researchers resolve discrepancies in biological assay data (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer:
- Assay Validation:
- Use orthogonal assays (e.g., radioligand binding vs. functional β-arrestin recruitment) to confirm target engagement .
- Control for assay-specific variables (e.g., ATP concentration in kinase assays, cell passage number).
- Data Normalization:
- Include reference compounds (e.g., known inhibitors) in each assay batch to calibrate inter-experimental variability.
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate measurements .
- Structural Confounds: Verify compound integrity post-assay via LC-MS to rule out degradation .
Advanced: What pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?
Methodological Answer:
- Predicted Issues:
- Low Solubility: The logP (~3.5, estimated) suggests limited aqueous solubility, impacting oral bioavailability.
- Metabolic Instability: The tetrahydroquinoline ring may undergo CYP450-mediated oxidation.
- Mitigation Strategies:
- Formulation: Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility.
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption and in vivo release .
- In Vivo Testing: Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma and tissue concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
